5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol
Overview
Description
AN-2718 is a compound that inhibits fungal growth by blocking protein synthesis through the oxaborole tRNA trapping (OBORT) mechanism . Its chemical structure is represented by the CAS number 174672-06-1. As a broad-spectrum antifungal agent, AN-2718 has garnered interest in scientific research and potential therapeutic applications.
Mechanism of Action
Target of Action
AN2718, also known as 5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol, primarily targets the leucyl-tRNA synthetase (LeuRS) from molds and yeasts . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA molecule .
Mode of Action
The compound interacts with its target, LeuRS, by inhibiting its function . This inhibition blocks protein synthesis, which is essential for the growth and survival of fungi .
Biochemical Pathways
The primary biochemical pathway affected by AN2718 is the protein synthesis pathway . By inhibiting LeuRS, AN2718 disrupts the normal process of protein synthesis, leading to the inhibition of fungal growth .
Pharmacokinetics
It’s known that the compound has been used in trials studying tinea pedis , suggesting that it may be administered topically and could have local effects.
Result of Action
The molecular and cellular effects of AN2718’s action result in the inhibition of fungal growth . By blocking protein synthesis, the compound prevents the fungi from growing and proliferating .
Biochemical Analysis
Biochemical Properties
AN2718 inhibits leucyl-tRNA synthetase (LeuRS) from molds and yeasts, blocking protein synthesis . The IC50 values are 2 µM for A. fumigatus and 4.2 µM for C. albicans LeuRS .
Cellular Effects
The compound exerts its effects by inhibiting the growth of fungi, which is achieved by blocking protein synthesis . This impacts cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves the inhibition of LeuRS, an enzyme crucial for protein synthesis in fungi . By binding to this enzyme, the compound prevents the incorporation of leucine into growing polypeptide chains, thereby halting protein synthesis and fungal growth .
Preparation Methods
Synthetic Routes:: Although specific synthetic routes for AN-2718 are not widely documented, it is synthesized using established organic chemistry principles. Researchers typically design synthetic pathways to access AN-2718 through targeted reactions.
Reaction Conditions:: The exact reaction conditions for AN-2718 synthesis remain proprietary. the compound’s chemical structure suggests involvement of boron-containing reagents and tRNA-related intermediates.
Industrial Production:: AN-2718’s industrial production methods are not publicly disclosed. Companies or research institutions involved in its development likely employ specialized processes to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions:: AN-2718 participates in various chemical reactions, including:
Oxidation: AN-2718 may undergo oxidation reactions.
Reduction: Reduction processes could modify its structure.
Substitution: Substituent groups may be introduced or replaced.
Common Reagents and Conditions:: Specific reagents and conditions are proprietary. boron-containing compounds and tRNA-related intermediates likely play crucial roles.
Major Products:: AN-2718’s major products depend on the specific reactions involved. These could include modified AN-2718 derivatives or intermediates.
Scientific Research Applications
AN-2718 finds applications in:
Antifungal Research: Its OBORT mechanism makes it a promising antifungal candidate.
Medicine: Investigating its potential as a therapeutic agent against fungal infections.
Chemical Biology: Studying its effects on cellular processes.
Comparison with Similar Compounds
AN-2718’s uniqueness lies in its OBORT mechanism. Similar compounds include other oxaboroles and antifungal agents, but AN-2718’s specific mode of action sets it apart.
Properties
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFTPZYFJFEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169889 | |
Record name | AN-2718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174672-06-1 | |
Record name | AN-2718 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AN-2718 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AN-2718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AN-2718 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AN2718 against fungi?
A1: AN2718 targets fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. [] By inhibiting LeuRS, AN2718 disrupts protein synthesis, ultimately leading to fungal cell death. []
Q2: How does AN2718's mechanism of action differ from existing antifungal agents?
A2: Unlike azoles, which target ergosterol synthesis, or polyenes, which bind to ergosterol in the fungal cell membrane, AN2718 inhibits protein synthesis by targeting LeuRS. [] This unique mechanism of action makes it a promising candidate for treating infections caused by fungi resistant to conventional antifungals.
Q3: What types of fungal infections has AN2718 demonstrated efficacy against in clinical trials?
A3: Clinical trials have primarily focused on the efficacy of AN2718 in treating onychomycosis, a fungal infection of the nail. [] Results from Phase III clinical trials show promising cure rates and a favorable safety profile compared to existing treatments. []
Q4: Has AN2718 shown efficacy against drug-resistant fungal strains?
A4: While research is ongoing, the novel mechanism of action of AN2718 suggests potential for treating infections caused by fungal strains resistant to conventional antifungals. [] Further studies are needed to fully assess its activity against specific drug-resistant strains.
Q5: What is the molecular formula and weight of AN2718?
A5: The molecular formula of AN2718 is C7H6BClO3, and its molecular weight is 184.39 g/mol. []
Q6: How does the structure of AN2718 contribute to its antifungal activity?
A6: The benzoxaborole moiety of AN2718 is crucial for its activity, allowing it to form a stable boron-oxygen bond with the target enzyme, LeuRS. [] The chlorine substituent at the 5-position of the benzoxaborole ring also influences its potency and selectivity. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on AN2718?
A7: Yes, SAR studies have investigated the impact of modifying the benzoxaborole scaffold on antifungal activity. [] These studies have identified key structural features important for target binding, potency, and selectivity.
Q8: What are the stability characteristics of AN2718 under various conditions?
A8: Information regarding the specific stability characteristics of AN2718 under various conditions is limited in the provided research papers. Further investigation into this aspect would be beneficial.
Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of AN2718?
A9: The research papers provided do not delve into the specific formulation strategies employed for AN2718. Further research is needed to understand how its physicochemical properties influence formulation development.
Q10: What in vitro models have been used to study the activity of AN2718?
A10: In vitro studies have utilized various fungal strains to assess the antifungal activity of AN2718. These studies help determine minimum inhibitory concentrations (MICs) and provide insights into its mechanism of action. []
Q11: What animal models have been employed to evaluate the efficacy and safety of AN2718?
A11: While the provided research papers do not specify the animal models used, preclinical studies typically employ animal models of fungal infection to assess efficacy and safety before proceeding to human trials.
Q12: What are the key findings from clinical trials investigating AN2718 for onychomycosis treatment?
A12: Phase III clinical trials have shown that topical AN2718 is effective in treating onychomycosis, with higher cure rates and a more favorable safety profile compared to existing topical therapies. []
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